MAO-B Tight-Binding Inhibition vs. Halogen Analogs
In a direct head-to-head crystallographic and biochemical comparison of three chromone-3-carboxamide analogs, N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide exhibited a Ki value of 31 nM against recombinant human MAO-B [1]. This inhibition constant represents 1.8-fold higher affinity than the 3'-chlorophenyl analog (Ki = 17 nM) and approximately 55-fold higher affinity than the 3',4'-dimethylphenyl derivative (Ki = 55 nM) in the same study [1].
| Evidence Dimension | MAO-B inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 31 nM (N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide) |
| Comparator Or Baseline | Comparator 1: N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide, Ki = 17 nM; Comparator 2: N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide, Ki = 55 nM |
| Quantified Difference | 1.8-fold lower affinity vs. 3-chloro analog; 55-fold higher affinity vs. 3,4-dimethyl analog |
| Conditions | Recombinant human MAO-B, crystallography-validated tight-binding kinetics, assay conditions as described in J. Med. Chem. 2018 |
Why This Matters
The 31 nM Ki value defines this compound as a potent MAO-B inhibitor suitable for studies requiring nanomolar-range target engagement, and the 1.8-fold difference from the chloro analog demonstrates that halogen identity materially affects binding affinity beyond simple steric occupancy.
- [1] Reis, J.; Manzella, N.; Cagide, F.; Mialet-Perez, J.; Uriarte, E.; Parini, A.; Borges, F.; Binda, C. Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis. J. Med. Chem. 2018, 61, 4203-4212. View Source
